

Application Notes: Protocol for Genomic DNA Isolation from Bacteria with CTAB

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Compound of Interest

Compound Name: *Hexadecyltrimethylammonium chloride*

Cat. No.: *B091573*

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Introduction

The Cetyltrimethylammonium bromide (CTAB) method is a widely used technique for isolating high-quality genomic DNA from a variety of organisms, including bacteria. This method is particularly effective for species with high polysaccharide content, as CTAB aids in the removal of these common PCR inhibitors. The protocol utilizes the cationic detergent CTAB to lyse cells and form complexes with proteins and polysaccharides, which are then separated from the DNA through a series of organic extractions and precipitations. The resulting DNA is suitable for a wide range of downstream molecular biology applications, such as PCR, sequencing, and restriction enzyme digestion.

Principle of the Method

The CTAB DNA extraction method relies on the differential solubility of nucleic acids, polysaccharides, and proteins in the presence of CTAB and varying salt concentrations. In a low-salt environment, CTAB binds to nucleic acids, forming a precipitate. However, in a high-salt buffer, CTAB selectively precipitates polysaccharides and proteins, leaving the DNA in solution. Subsequent steps involving chloroform or phenol-chloroform extractions further remove proteins and other contaminants. Finally, the genomic DNA is precipitated from the aqueous phase using isopropanol or ethanol, washed to remove residual salts, and resuspended in a suitable buffer. For Gram-positive bacteria, an initial enzymatic lysis step

(e.g., with lysozyme) is often required to break down the thick peptidoglycan layer of the cell wall.[\[1\]](#)

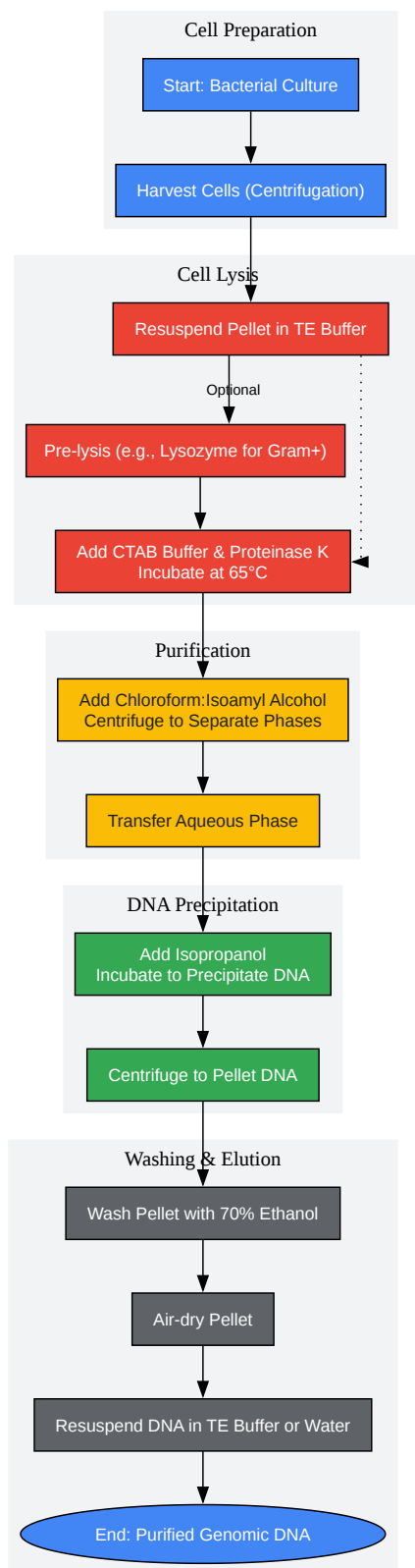
Quantitative Data Summary

The yield and purity of genomic DNA isolated using the CTAB method can vary depending on the bacterial species, cell density, and specific protocol modifications. The following table summarizes typical quantitative data obtained from bacterial DNA extractions.

Bacterial Species	Starting Material	Expected DNA Yield (µg/mL of culture)	A260/A280 Ratio	A260/A230 Ratio	Reference
Escherichia coli (Gram-negative)	Stationary phase culture	High	~1.8	1.8 - 2.2	[2]
Enterococcus faecalis (Gram-positive)	Stationary phase culture	High	~1.8	1.8 - 2.2	[2]
Pseudomonas stutzeri	5 mL broth culture	Good yield for PCR	Not specified	Not specified	[1]
Various Bacteria	Microbiological Samples	500-4000 ng/µL	1.8-2.0	Not specified	[3]
Gram-negative bacteria	Sputum samples	High	~1.8	~1.44	[4]

Note: DNA yield and purity are highly dependent on the specific experimental conditions and quantification methods.

Experimental Workflow



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Caption: Workflow for bacterial genomic DNA isolation using the CTAB method.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific bacterial strains.

I. Reagent Preparation

- TE Buffer (pH 8.0): 10 mM Tris-HCl, 1 mM EDTA. Autoclave to sterilize.[\[1\]](#)
- 5 M NaCl: Dissolve 29.22 g of NaCl in 80 mL of distilled water, then adjust the final volume to 100 mL. Autoclave to sterilize.
- CTAB Lysis Buffer (2% CTAB, 100 mM Tris-HCl, 20 mM EDTA, 1.4 M NaCl, pH 8.0): For 100 mL, dissolve 2 g of CTAB, 10 mL of 1 M Tris-HCl (pH 8.0), 4 mL of 0.5 M EDTA (pH 8.0), and 28 mL of 5 M NaCl in distilled water. Adjust the final volume to 100 mL and autoclave.[\[2\]](#)[\[5\]](#)
Note: CTAB may precipitate at room temperature; warm to 65°C to redissolve before use.
- Lysozyme Solution: 100 mg/mL in sterile water (prepare fresh).
- Proteinase K Solution: 20 mg/mL in sterile water.
- Chloroform:Isoamyl Alcohol (24:1 v/v)
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1 v/v/v)[\[2\]](#)
- Isopropanol (100%), ice-cold
- Ethanol (70%), ice-cold
- Nuclease-free Water or TE Buffer (for final resuspension)

II. DNA Extraction Procedure

- Cell Harvesting:
 - Inoculate 5-10 mL of appropriate liquid culture medium and incubate to the desired growth phase (logarithmic or stationary).

- Transfer the culture to a centrifuge tube and pellet the cells by centrifugation at ~3000-8000 x g for 10-15 minutes.[\[1\]](#)[\[2\]](#)
- Carefully decant and discard the supernatant.
- Cell Lysis:
 - Resuspend the cell pellet in 500 µL of TE buffer by vortexing.[\[1\]](#)
 - (For Gram-positive bacteria): Add 10 µL of lysozyme solution (100 mg/mL), mix, and incubate at 37°C for at least 30 minutes.[\[6\]](#)
 - Add 70 µL of 10% SDS (optional, for enhancing lysis) and 5 µL of Proteinase K (20 mg/mL). Mix gently by inverting the tube.[\[4\]](#)
 - Add 100 µL of 5 M NaCl and 80 µL of CTAB/NaCl solution. Vortex thoroughly.[\[6\]](#)
 - Incubate the mixture in a water bath at 65°C for 60 minutes.[\[2\]](#) Mix by inversion every 15-20 minutes.
- Purification of DNA:
 - Add an equal volume (e.g., 700 µL) of chloroform:isoamyl alcohol (24:1).[\[5\]](#)
 - Mix thoroughly by inverting the tube for 5-10 minutes to form an emulsion.
 - Centrifuge at 12,000 x g for 10-15 minutes at 4°C to separate the phases.[\[2\]](#)
 - Carefully transfer the upper aqueous phase containing the DNA to a new sterile microcentrifuge tube. Avoid disturbing the white interface, which contains proteins and cellular debris.[\[7\]](#)
 - (Optional, for higher purity): Repeat the chloroform:isoamyl alcohol extraction until the interface is clean.
- DNA Precipitation:

- To the recovered aqueous phase, add 0.6-0.7 volumes (e.g., 360-420 μ L for 600 μ L of aqueous phase) of ice-cold isopropanol.[5]
- Mix gently by inverting the tube several times until a white, thread-like precipitate of DNA is visible.
- Incubate at -20°C for at least 1 hour to overnight to enhance precipitation.[1]
- Washing and Drying:
 - Centrifuge at maximum speed (e.g., $>12,000 \times g$) for 15-20 minutes at 4°C to pellet the DNA.[8]
 - Carefully pour off the supernatant without dislodging the pellet.
 - Wash the DNA pellet by adding 500 μ L of ice-cold 70% ethanol. This step removes residual salts and CTAB.[1]
 - Centrifuge at $>12,000 \times g$ for 5 minutes at 4°C .
 - Carefully decant the ethanol and remove any remaining liquid with a pipette.
 - Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to dissolve.[1]
- DNA Resuspension:
 - Resuspend the dried DNA pellet in 50-100 μ L of nuclease-free water or TE buffer.
 - Incubate at $55-60^{\circ}\text{C}$ for 10-30 minutes to aid in dissolving the DNA.[1]
 - Store the purified genomic DNA at 4°C for short-term use or at -20°C for long-term storage.

III. Troubleshooting

- Low DNA Yield:

- Insufficient cell lysis: Ensure complete resuspension of the cell pellet and consider extending the lysozyme and/or Proteinase K incubation times. For tough-to-lyse bacteria, bead beating can be incorporated before the CTAB lysis step.[2]
- Incomplete DNA precipitation: Ensure the isopropanol is ice-cold and consider a longer incubation period at -20°C.[1]
- Poor DNA Purity (Low A260/A280 or A260/A230 Ratios):
 - Protein contamination (low A260/A280): Repeat the chloroform:isoamyl alcohol extraction. Ensure that the interface is not transferred with the aqueous phase.[9]
 - Polysaccharide or salt contamination (low A260/A230): Ensure the correct concentration of NaCl in the CTAB buffer. Perform a second wash with 70% ethanol.[10]
- Smeared DNA on an Agarose Gel:
 - This may indicate DNA degradation by nucleases. Work quickly and keep samples on ice when possible. Ensure all solutions are sterile.
 - Excessive vortexing can shear high molecular weight genomic DNA. Mix gently by inversion after adding the lysis buffer.[11]

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